(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate
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Overview
Description
(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro-substituted benzaldehyde moiety and a dimethoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-chloro-2-formylphenol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-formylbenzoic acid.
Reduction: 4-Chloro-2-hydroxymethylphenyl 3,4-dimethoxybenzoate.
Substitution: 4-Amino-2-formylphenyl 3,4-dimethoxybenzoate (when reacted with an amine).
Scientific Research Applications
(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxybenzoate: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
4-Chloro-2-formylphenyl acetate: Similar structure but with an acetate ester group instead of a dimethoxybenzoate group.
4-Chloro-2-formylphenyl benzoate: Similar structure but with a benzoate ester group instead of a dimethoxybenzoate group.
Uniqueness
(4-Chloro-2-formylphenyl) 3,4-dimethoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and formyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-14-5-3-10(8-15(14)21-2)16(19)22-13-6-4-12(17)7-11(13)9-18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTREIRLMOCXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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